2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms other than carbon in their ring structure. The compound’s unique structure, which includes a phenylsulphonyl group, a cyano group, an iodine atom, and a methyl group attached to an azaindole core, makes it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Azaindole Core: The azaindole core can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Phenylsulphonyl Group: This step often involves the sulfonylation of the azaindole core using phenylsulfonyl chloride in the presence of a base.
Addition of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.
Methylation: The final step involves the methylation of the azaindole core, which can be carried out using methyl iodide or a similar methylating agent.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the cyano group to an amine.
Substitution: The iodine atom in the compound can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases, acids, oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism by which 2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction pathways, metabolic pathways, or gene expression regulation. Detailed studies are required to elucidate the exact mechanism of action for each specific application.
Comparison with Similar Compounds
2-Iodo-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile can be compared with other similar compounds, such as:
1-(Phenylsulphonyl)-4-cyano-2-iodo-6-methylindole: Similar structure but lacks the nitrogen atom in the ring.
1-(Phenylsulphonyl)-4-cyano-2-iodo-7-azaindole: Similar structure but lacks the methyl group.
1-(Phenylsulphonyl)-4-cyano-2-iodo-6-methyl-5-azaindole: Similar structure but has an additional nitrogen atom in the ring.
The uniqueness of this compound lies in its specific combination of functional groups and the position of the nitrogen atom in the ring, which can influence its reactivity and interactions in various applications.
Properties
IUPAC Name |
1-(benzenesulfonyl)-2-iodo-6-methylpyrrolo[2,3-b]pyridine-4-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10IN3O2S/c1-10-7-11(9-17)13-8-14(16)19(15(13)18-10)22(20,21)12-5-3-2-4-6-12/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCKZKJWERWNGKJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(N(C2=N1)S(=O)(=O)C3=CC=CC=C3)I)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10IN3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.